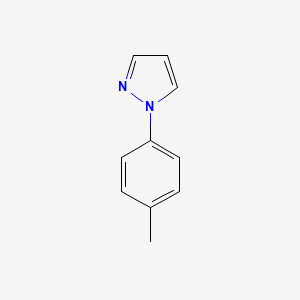

1-p-Tolyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPDKSWROWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355628 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20518-17-6 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-p-Tolyl-1H-pyrazole

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous approved pharmaceuticals and advanced materials.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone for drug discovery.[1] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a key derivative, 1-p-Tolyl-1H-pyrazole. We will explore the venerable Knorr pyrazole synthesis as an efficient and reliable route to this target molecule. The narrative focuses on the causality behind experimental choices, from reaction mechanism to analytical characterization, ensuring a robust and reproducible scientific protocol.

Strategic Overview: Synthesis and Characterization Workflow

The successful generation and validation of a target molecule require a logical and integrated workflow. The process begins with the selection of an appropriate synthetic strategy, followed by the execution of the reaction, and culminates in rigorous characterization to confirm the structure and purity of the final product.

References

physicochemical properties of 1-p-Tolyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-p-Tolyl-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this efficacy is meaningless if the compound cannot reach its destination in the body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated by molecular structure, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure.[1][2][3][4]

This guide provides an in-depth examination of this compound, a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Understanding the specific physicochemical profile of this compound is the foundational step for any research program aiming to leverage this scaffold for therapeutic development. We will not only present the core data but also delve into the causality—the "why"—behind the measurement of these properties and their direct implications for drug design.

Molecular Identity and Structural Descriptors

A precise understanding of a compound begins with its unambiguous identification and structural representation.

-

IUPAC Name: 1-(4-methylphenyl)pyrazole

-

CAS Number: 20518-17-6[7]

-

Molecular Formula: C₁₀H₁₀N₂[7]

-

Molecular Weight: 158.20 g/mol [7]

Computed Structural Descriptors:

-

InChI: InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3

-

SMILES: CC1=CC=C(C=C1)N2C=CC=N2

These descriptors provide a standardized, machine-readable format for the compound's structure, essential for database searches and computational modeling.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key experimental and predicted . These values serve as the primary dataset for evaluating its drug-like potential.

| Property | Value | Data Type | Source |

| Melting Point | 30-31 °C | Experimental | --INVALID-LINK--[7] |

| Boiling Point | 152 °C (at 30 Torr) | Experimental | --INVALID-LINK--[7] |

| Aqueous Solubility | 2 µg/mL (at pH 7.4) | Experimental | --INVALID-LINK-- |

| Density | 1.04 ± 0.1 g/cm³ | Predicted | --INVALID-LINK--[7] |

| pKa | 0.36 ± 0.10 | Predicted | --INVALID-LINK--[7] |

| logP (XLogP3) | 2.6 | Computed | --INVALID-LINK-- |

The Causality: Linking Physicochemical Properties to Drug Development

Simply listing data is insufficient. A senior scientist must understand the implications of these numbers. The interplay between these properties dictates the pharmacokinetic and pharmacodynamic behavior of a potential drug.[2]

Caption: Interplay of physicochemical properties and their influence on ADME.

Aqueous Solubility: The Prerequisite for Action

-

What it is: The ability of a compound to dissolve in an aqueous medium.

-

The Data: this compound has a low experimental aqueous solubility of 2 µg/mL.

-

Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability, leading to insufficient drug concentration at the target site. While this value is low, it provides a crucial baseline for formulation scientists who may need to employ solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage form.

Lipophilicity (logP): The Key to Crossing Membranes

-

What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one, expressed as the logarithm of the partition coefficient between octanol and water.

-

The Data: The computed logP of 2.6 for this compound falls within the "drug-like" range (typically 1-3).

-

Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for absorption and the blood-brain barrier for CNS targets.[8][9]

-

Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.

-

Too High (Lipophilic): May lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins.[2][8] The value of 2.6 suggests that this compound has a favorable lipophilic character for membrane permeation without being excessively "greasy."

-

Ionization State (pKa): The pH-Dependent Chameleon

-

What it is: The acid dissociation constant, which indicates the tendency of a molecule to donate or accept a proton at a given pH.

-

The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are very weakly basic.[7]

-

Why it Matters: The ionization state of a drug dramatically affects its solubility and permeability.[8] Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's charge can change as it transits the body.

-

Analysis for this compound: With a pKa of 0.36, this compound will be overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH range. The Henderson-Hasselbalch equation confirms that even at the most acidic stomach pH, the molecule remains neutral. This is advantageous for membrane permeability, as neutral species cross lipid bilayers more readily than charged ones. However, it also means that pH-dependent solubility enhancement (a common strategy for basic drugs) is not a viable formulation approach.

-

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following protocols describe standard, self-validating methodologies for determining the core properties of a compound like this compound.

Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.[10]

-

Procedure:

-

Sample Preparation: Finely crush a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to ensure the apparatus is calibrated.

-

Measurement: Place the capillary tube in the heating block of the apparatus.

-

Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting about 10-15 °C below the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

-

-

Self-Validation: A sharp melting range (≤ 1 °C) is indicative of high purity. Broad ranges suggest the presence of impurities. The result should be reproducible across multiple measurements.

Protocol: Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium concentration of the compound in an aqueous buffer at a specific temperature.

-

Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), analytical balance, shaking incubator, centrifuge, HPLC system.

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method with a standard calibration curve.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The measured concentration should be consistent across multiple time points after 24 hours to ensure equilibrium has been reached.

Synthesis Workflow: Accessing the Scaffold

Researchers require a reliable method to synthesize the core molecule. Pyrazoles are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Caption: General synthesis workflow for this compound.

General Synthesis Protocol

-

Objective: To synthesize this compound via a cyclocondensation reaction.[6][11]

-

Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal), an acid catalyst (e.g., HCl), and a solvent (e.g., ethanol).

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.

-

Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

-

-

Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and comparison of its melting point to the literature value.

Conclusion

This compound presents a physicochemical profile with both promising and challenging characteristics for drug development. Its molecular weight and favorable lipophilicity (logP ≈ 2.6) suggest good potential for membrane permeability. However, its very low aqueous solubility (2 µg/mL) is a significant hurdle that must be addressed through advanced formulation strategies. The weakly basic nature (predicted pKa ≈ 0.36) indicates it will remain neutral under physiological conditions, aiding absorption but precluding pH-based solubility manipulation. This comprehensive guide provides the foundational data and the strategic rationale necessary for researchers to make informed decisions in advancing this compound and its derivatives within a drug discovery program.

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-P-TOLYLPYRAZOLE CAS#: 20518-17-6 [m.chemicalbook.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

The Biological Versatility of 1-p-Tolyl-1H-pyrazole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This is evidenced by its presence in several FDA-approved drugs, such as the potent COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, underscoring the therapeutic relevance of pyrazole-based molecules.[1][3]

Among the vast library of pyrazole analogues, those substituted with a para-tolyl group at the N1 position have emerged as a particularly promising class. These 1-p-tolyl-1H-pyrazole derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation protocols, and structure-activity relationships (SAR) that define this chemical family. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: Synthesis Strategies and Mechanistic Rationale

The construction of the this compound core is most commonly and efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent (like an α,β-unsaturated ketone, or chalcone) with p-tolylhydrazine.[7][8] This approach is favored in medicinal chemistry for its reliability, modularity, and the commercial availability of a wide array of starting materials, which allows for the systematic generation of diverse derivative libraries for SAR studies.

The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of solvent and catalyst (often a weak acid like acetic acid) is critical for optimizing reaction times and yields while minimizing side products.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a 1-p-Tolyl-3,5-diaryl-1H-pyrazole Derivative

This protocol provides a representative method for synthesizing pyrazole derivatives from chalcones.

-

Chalcone Synthesis:

-

To a stirred solution of a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL), add an aqueous solution of NaOH (40%, 5 mL) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours until a precipitate forms. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the solid chalcone product, wash thoroughly with water, and recrystallize from ethanol.

-

-

Pyrazole Formation:

-

In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and p-tolylhydrazine hydrochloride (5 mmol) in 30 mL of glacial acetic acid.

-

Reflux the mixture for 8-10 hours. The choice of a high-boiling solvent like acetic acid ensures the reaction goes to completion, including the final dehydration step to form the aromatic pyrazole ring.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the crude product with water to remove residual acid, then with a small amount of cold ethanol.

-

Purify the final this compound derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

-

Characterization:

Part 2: Key Biological Activities and Evaluation Protocols

The 1-p-tolyl-pyrazole scaffold has demonstrated significant therapeutic potential across several key areas. We will explore the most prominent activities, the underlying mechanisms, and the standard protocols for their evaluation.

A. Anticancer Activity

The development of novel anticancer agents remains a high priority in pharmaceutical research. Several this compound derivatives have shown remarkable cytotoxic effects against various human cancer cell lines, including breast, lung, and melanoma.[4][10]

Mechanistic Insights: The anticancer activity of these compounds is often linked to the inhibition of key signaling proteins involved in cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] Overexpression of EGFR is common in many cancers, and its inhibition can arrest the cell cycle and induce apoptosis. Molecular docking studies suggest that the pyrazole core can effectively bind within the ATP-binding pocket of the EGFR kinase domain.[10]

Diagram: Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR pathway by 1-p-tolyl-pyrazole derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cmpd 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [4] |

| Cmpd 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |

| HD02 | 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | NCI 56-cell line panel | Broad Activity | [9] |

| 4b | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 | [11] |

| 4b | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast) | 0.0103 | [11] |

B. Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is critical. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[5][12]

Mechanistic Insights: The antimicrobial action can be multifaceted. One validated target in bacteria is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis, a pathway essential for bacterial survival.[13] Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Table: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Structure/Name | Microorganism | MIC (µg/mL) | Reference |

| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria (various) | 62.5 - 125 | [5] |

| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi (various) | 2.9 - 7.8 | [5] |

C. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many pyrazole derivatives function as potent anti-inflammatory agents, with a mechanism often analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][6]

Mechanistic Insights: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE₂ at the site of inflammation.[6]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups (n=6). Administer the test pyrazole compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). Administer a vehicle control (e.g., saline with Tween 80) to the control group and a standard drug (e.g., Diclofenac) to the positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hrs).

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Part 3: Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between chemical structure and biological activity is fundamental to rational drug design. For 1-p-tolyl-1H-pyrazoles, several key SAR trends can be identified from the available literature.

-

Substituents at Positions 3 and 5: The nature of the groups at the 3 and 5 positions of the pyrazole ring dramatically influences activity. The presence of aromatic rings, particularly those with electron-withdrawing groups (e.g., -Cl, -F) or specific hydrogen-bonding moieties (e.g., -OH), often enhances anticancer and antimicrobial potency.[4][13]

-

The Role of the 1-p-Tolyl Group: The tolyl group itself is not merely a placeholder. Its methyl group provides a degree of lipophilicity that can be crucial for cell membrane penetration and interaction with hydrophobic pockets in target enzymes.

-

Fusion with Other Heterocycles: Incorporating other heterocyclic systems, such as indole or pyridine, can significantly boost biological activity by providing additional points of interaction with biological targets.[9][11]

Diagram: Core Scaffold for SAR Studies

Caption: Key modification points on the this compound scaffold for SAR exploration.

Conclusion and Future Directions

The this compound framework represents a highly versatile and therapeutically promising scaffold. The research highlighted in this guide demonstrates its significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds allows for extensive derivatization, enabling fine-tuning of their biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

-

Selectivity Profiling: For anticancer and anti-inflammatory applications, assessing the selectivity of potent compounds against a panel of kinases (for cancer) or between COX-1 and COX-2 (for inflammation) is crucial to minimize off-target effects.

-

In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to in vivo models of disease to confirm efficacy. Concurrently, early assessment of toxicity, including potential mitochondrial toxicity, is essential for a comprehensive safety profile.[16]

-

Exploration of New Targets: The structural features of this scaffold suggest it may be effective against other therapeutic targets. Screening potent derivatives against other enzyme classes or receptors could uncover novel applications.

By leveraging the foundational knowledge presented here, drug discovery professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

Exploring the Therapeutic Potential of 1-p-Tolyl-1H-pyrazole: A Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] This guide focuses on 1-p-Tolyl-1H-pyrazole, a specific analogue that, while not extensively studied itself, represents a promising starting point for novel drug discovery campaigns. By leveraging the vast body of knowledge on functionally similar pyrazole derivatives, we can logically deduce its potential therapeutic applications and design a rigorous, multi-stage workflow for its evaluation. This document provides a comprehensive technical framework for researchers, outlining the synthesis, physicochemical properties, predicted biological activities, and a detailed roadmap for the systematic investigation of this compound, from initial in vitro screening to preclinical in vivo models.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[3][4][5] This has made it a privileged scaffold in drug design. Marketed drugs such as the COX-2 inhibitor Celecoxib (anti-inflammatory), the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole highlight the broad therapeutic impact of this heterocyclic system.[1][2][6] The substituent at the N1 position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of a para-tolyl group in this compound is a strategic chemical modification intended to enhance properties such as lipophilicity and potential for π-π stacking interactions within biological targets, making it a compelling candidate for investigation.[7]

Physicochemical and Structural Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. This compound's structure combines the polar pyrazole core with a nonpolar tolyl substituent, creating a molecule with balanced characteristics.

| Property | Value / Descriptor | Source |

| IUPAC Name | 1-(4-methylphenyl)pyrazole | PubChem[8] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[8] |

| Molecular Weight | 158.20 g/mol | PubChem[8] |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC=N2 | PubChem[8] |

| Predicted Lipophilicity (XLogP3) | 2.6 | PubChem[8] |

| Solubility | Low in water; soluble in organic solvents like DMSO and DMF. | PubChem[7][8] |

The p-tolyl group, an electron-donating moiety, can influence the electronic distribution within the pyrazole ring and enhances the molecule's hydrophobicity compared to an unsubstituted phenyl ring.[7] This moderate lipophilicity (LogP ≈ 2.6) is often favorable for oral bioavailability, suggesting a good balance between aqueous solubility and membrane permeability.

Synthesis Strategies: A Protocol for Predictable Outcomes

The synthesis of 1-substituted pyrazoles is well-established, offering high yields and regioselectivity. The most common and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] An alternative modern approach involves transition-metal-catalyzed cross-coupling reactions.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a generalized, self-validating method adaptable for the synthesis of this compound.

Rationale: This method is chosen for its reliability, use of readily available starting materials, and straightforward purification. The acid catalyst is crucial for activating the carbonyl groups for nucleophilic attack by the hydrazine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in a mixture of ethanol and water, add concentrated hydrochloric acid (catalytic amount) and stir for 30 minutes at room temperature to facilitate in-situ formation of the 1,3-dicarbonyl intermediate.

-

Nucleophilic Addition: Add p-tolylhydrazine hydrochloride (1 equivalent) to the reaction mixture.

-

Cyclocondensation: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Neutralize with a saturated sodium bicarbonate solution. The product will often precipitate and can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Generalized workflow for the Knorr synthesis of this compound.

Predicted Therapeutic Landscape & Mechanistic Targets

While direct biological data for this compound is sparse, the extensive pharmacology of its analogues allows for the formulation of strong, evidence-based hypotheses regarding its therapeutic potential.

| Therapeutic Area | Key Molecular Target(s) | Rationale Based on Analogue Activity | Key References |

| Anti-Inflammatory | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory Cytokines (TNF-α, IL-6) | The pyrazole ring is the core of Celecoxib, a selective COX-2 inhibitor. Other derivatives show potent inhibition of PGE2 and edema in animal models.[6][9] | [6],[9] |

| Anticancer | Tubulin, Protein Kinases (e.g., FGFR, Abl), Apoptotic Pathways | Diaryl-pyrazole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. Others act as potent kinase inhibitors.[10][11][12] | [13],,[10],,[14],[12] |

| Neuroprotection | Monoamine Oxidase B (MAO-B) | Substituted pyrazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, which is a key target in neurodegenerative diseases like Parkinson's.[5][9] | [9],[15],[5] |

| Antimicrobial | Prokaryotic Enzymes, Cell Wall Synthesis | Various pyrazole derivatives exhibit significant antibacterial and antifungal activity against a range of pathogens, including M. tuberculosis.[9][16] | [16],[9] |

| Antidiabetic | α-Glucosidase, α-Amylase | Certain pyrazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes.[17] | [17] |

Proposed Research & Development Workflow

A systematic, multi-tiered approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflow integrates computational, in vitro, and in vivo methodologies.

Caption: A multi-phase workflow for evaluating this compound.

Phase 1: In Silico Screening

Causality: Before committing to resource-intensive wet lab experiments, molecular docking can predict the binding affinity and interaction patterns of this compound with key protein targets (e.g., COX-2, tubulin, MAO-B). This allows for the prioritization of the most promising therapeutic avenues. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can flag potential liabilities early.

Phase 2: In Vitro Biological Evaluation

This phase aims to validate the in silico predictions and quantify the biological activity of the compound.

Purpose: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

Self-Validating System: This protocol includes multiple controls to ensure data integrity. The vehicle control validates that the solvent (DMSO) has no effect, the untreated control provides a baseline for 100% viability, and the positive control (e.g., Doxorubicin) confirms the assay is responsive to a known cytotoxic agent.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

-

Controls: Include wells with cells only (untreated), cells with vehicle (DMSO), and cells treated with a positive control cytotoxic drug.

-

Incubation: Replace the medium in the wells with the prepared drug dilutions and controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Phase 3: In Vivo Preclinical Models

If a promising and selective in vitro activity is identified, the next logical step is to evaluate efficacy in an animal model.

Rationale: This is a standard and highly reproducible model for acute inflammation, primarily mediated by prostaglandins.[9][15] It is ideal for the initial in vivo assessment of potential COX inhibitors.

High-Level Workflow:

-

Acclimatization: Acclimatize male Wistar rats for one week.

-

Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg).

-

Dosing: Administer the compounds orally (p.o.) one hour before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic interest, not due to a wealth of existing data, but because of its strategic position within the pharmacologically validated pyrazole class. Its physicochemical properties are favorable for drug development, and its synthesis is straightforward. The proposed research workflow provides a clear, logical, and efficient path to systematically uncover its biological activities. Positive results in the outlined in vitro and in vivo screens would establish this compound as a valuable hit molecule, paving the way for lead optimization studies to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 4-(m-Tolyl)-1H-pyrazole (1260785-58-7) for sale [vulcanchem.com]

- 8. This compound | C10H10N2 | CID 809797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 15. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 1-p-Tolyl-1H-pyrazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for a phenyl ring, have cemented its status as a "privileged scaffold."[1] This distinction is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[1][2][3] The metabolic stability of the pyrazole ring, particularly its resistance to oxidative cleavage by enzymes like cytochrome P450, further enhances its appeal in the design of robust therapeutic agents. The strategic substitution on the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, making the selection of appropriate building blocks a critical step in the drug discovery process. This guide focuses on one such strategic building block: 1-p-tolyl-1H-pyrazole.

Physicochemical Properties and Characterization of this compound

This compound (CAS Number: 20518-17-6) is a solid at room temperature with a melting point of 30-31 °C.[4] Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol . The presence of the p-tolyl group, a para-substituted phenyl ring with a methyl group, imparts a degree of lipophilicity that can be advantageous for cell membrane permeability.

Spectroscopic Data:

Accurate characterization of this building block is paramount for its effective use in synthesis. The following data provides a reference for its identification.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the molecule's carbon skeleton.

-

Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.

| Property | Value | Source |

| Molecular Formula | C10H10N2 | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem[5] |

| Melting Point | 30-31 °C | ChemicalBook[4] |

| Boiling Point | 152 °C at 30 Torr | ChemicalBook[4] |

| CAS Number | 20518-17-6 | Benchchem[6] |

Synthetic Strategies for this compound

The construction of the 1-aryl-pyrazole scaffold is a well-established transformation in organic synthesis. The most common and direct approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9][10]

Proposed Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines a reliable method for the synthesis of this compound from readily available starting materials.

Reaction Scheme:

Caption: Knorr synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 equivalent).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by the addition of 1,1,3,3-tetramethoxypropane (1.05 equivalents), which serves as a synthon for malondialdehyde.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

1,1,3,3-Tetramethoxypropane: This acetal is used as a stable and easy-to-handle precursor to the highly reactive malondialdehyde, which is the required 1,3-dicarbonyl component for this specific pyrazole synthesis.

-

Acid Catalyst: The acid protonates a carbonyl group of the in-situ generated malondialdehyde, activating it for nucleophilic attack by the hydrazine.[8][9]

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to proceed at a reasonable rate.

This compound in Medicinal Chemistry: Applications and Structure-Activity Relationships

While a blockbuster drug featuring the this compound core has yet to emerge, its presence in numerous patented compounds and its use in the synthesis of biologically active molecules underscore its significance as a valuable building block for drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.

Case Study: Analogues of Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor that features a 1,5-diarylpyrazole scaffold. Research into analogues of Celecoxib has explored the impact of modifying the N1-aryl substituent. While Celecoxib itself has a p-sulfonamidophenyl group at the N1 position, studies on related structures provide insights into the role of the N1-aryl moiety. The p-tolyl group, with its moderate lipophilicity and electron-donating methyl group, can influence the electronic properties and binding interactions of the pyrazole core with its biological target. For instance, in the development of selective COX-2 inhibitors, the nature of the N1-substituent is crucial for achieving selectivity over the COX-1 isoform.[7][11]

Structure-Activity Relationship (SAR) Insights

The N1-substituent of the pyrazole ring plays a pivotal role in modulating the pharmacological activity of its derivatives.

-

Steric and Electronic Effects: The p-tolyl group provides a specific steric footprint and electronic environment. The methyl group at the para position is electron-donating, which can influence the pKa of the pyrazole ring and its ability to engage in hydrogen bonding.

-

Lipophilicity: The tolyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl pyrazole, which can impact cell permeability and pharmacokinetic properties.

-

Binding Interactions: In the context of enzyme inhibition, the N1-aryl group often occupies a specific hydrophobic pocket within the active site. The size and electronic nature of this group are critical for optimal binding affinity and selectivity.

Caption: Key influences of the N1-p-tolyl group.

Commercial Availability and Future Perspectives

This compound is commercially available from several chemical suppliers, making it a readily accessible starting material for research and development.[6][11] Its availability facilitates its use in the generation of compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug discovery projects.

The future of this compound in medicinal chemistry lies in its potential as a versatile scaffold for the development of novel therapeutics. Its derivatives are being explored in various therapeutic areas, and the continued investigation into its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates. The strategic incorporation of this building block allows medicinal chemists to systematically probe the chemical space around a biological target, ultimately contributing to the advancement of modern medicine.

References

- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006069242A3 - Fused pyrazole derivatives and uses thereof in methods of treatment of metabolic-related?disorders - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. store.usp.org [store.usp.org]

- 5. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. IL154817A0 - Pyrazole derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-p-Tolyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-p-Tolyl-1H-pyrazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols, causality behind the observations, and authoritative references to ground the scientific claims. The aim is to create a self-validating system of information that is both trustworthy and immediately applicable for researchers in the field.

Introduction

This compound belongs to the N-arylpyrazole class of compounds, a structural motif found in numerous pharmaceuticals and agrochemicals.[4] The pyrazole ring system is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The addition of the p-tolyl group at the N1 position significantly influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. Accurate and thorough spectroscopic characterization is therefore paramount for quality control, structural confirmation, and understanding the structure-activity relationships (SAR) of its derivatives. This guide will provide an in-depth examination of the key spectroscopic techniques used to characterize this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for optimal signal dispersion.[6]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, or more, may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazole ring protons and the p-tolyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Doublet of doublets (dd) or Triplet (t) | 1H | H5-pyrazole |

| ~7.6 - 7.4 | Doublet (d) | 1H | H3-pyrazole |

| ~7.3 - 7.1 | Multiplet (m) | 4H | Aromatic CH (p-tolyl) |

| ~6.4 - 6.2 | Doublet of doublets (dd) or Triplet (t) | 1H | H4-pyrazole |

| ~2.4 | Singlet (s) | 3H | -CH₃ (p-tolyl) |

Causality and Insights: The downfield chemical shifts of the pyrazole protons (H3, H4, and H5) are due to the deshielding effect of the aromatic ring current. The specific ordering and coupling patterns are consistent with the electronic environment of the five-membered heterocyclic ring. The protons on the p-tolyl group exhibit a characteristic AA'BB' system, which often appears as two doublets or a multiplet in the aromatic region. The singlet for the methyl group is a key identifier for the tolyl substituent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C5-pyrazole |

| ~138 | Quaternary C (p-tolyl, C-N) |

| ~135 | Quaternary C (p-tolyl, C-CH₃) |

| ~130 | Aromatic CH (p-tolyl) |

| ~127 | C3-pyrazole |

| ~120 | Aromatic CH (p-tolyl) |

| ~107 | C4-pyrazole |

| ~21 | -CH₃ (p-tolyl) |

Causality and Insights: The chemical shifts of the pyrazole carbons are characteristic of N-heterocyclic aromatic compounds. The C5 carbon is typically the most downfield due to its proximity to two nitrogen atoms. The upfield shift of the C4 carbon is consistent with its position in the ring. The signals for the p-tolyl group are in the expected aromatic and aliphatic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and heterocyclic structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium-Weak | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (aliphatic, -CH₃) |

| 1610-1580 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1520-1480 | Strong | C=C stretching (aromatic rings) |

| 1450-1400 | Medium | C-H bending (aliphatic, -CH₃) |

| 1200-1000 | Medium | C-N stretching |

| 850-800 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Causality and Insights: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1610-1480 cm⁻¹ region confirm the aromatic nature of both the pyrazole and tolyl rings.[7] The strong absorption around 820 cm⁻¹ is a highly characteristic band for 1,4-disubstituted (para) benzene rings, providing strong evidence for the p-tolyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.[6]

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatograph.

Data Acquisition Parameters (High-Resolution ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

Resolution: A high-resolution setting (>10,000) is crucial for accurate mass determination and elemental composition calculation.

MS Spectral Data and Interpretation

| m/z | Assignment | Notes |

| 159.0917 | [M+H]⁺ | Calculated for C₁₀H₁₁N₂⁺: 159.0917 |

| 158.0844 | [M]⁺• | Molecular ion (observed in GC-MS) |

Fragmentation Pattern (Electron Ionization - GC-MS): The fragmentation of this compound under electron ionization (EI) conditions can provide valuable structural information. Common fragmentation pathways for N-arylpyrazoles involve cleavages of the pyrazole ring and the bond connecting the two rings.[8]

-

Loss of HCN: A common fragmentation for pyrazoles, leading to a fragment at m/z 131.

-

Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 130.

-

Formation of the tolyl cation: Cleavage of the N-aryl bond can generate the tolyl cation at m/z 91.

Causality and Insights: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecule. The exact mass measurement of the protonated molecule [M+H]⁺ provides a high degree of confidence in the molecular formula, C₁₀H₁₀N₂. The fragmentation pattern observed in EI-MS serves as a fingerprint for the molecule and can be used to distinguish it from isomers.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, and their combined interpretation forms a robust and self-validating dataset. This guide has detailed the experimental protocols, presented the expected data, and provided insights into the underlying principles of data interpretation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for advancing the development of novel pyrazole-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ijtsrd.com [ijtsrd.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 1-p-Tolyl-1H-pyrazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery and medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have allowed for the development of a vast library of derivatives with a wide spectrum of biological activities.[3][4] Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5][6]

At the heart of this diverse chemical family is the 1-aryl pyrazole motif, which is present in many marketed drugs.[7] This guide focuses specifically on the this compound core (Figure 1), a substructure that has garnered significant interest. The tolyl group, with its methyl substituent, provides a critical handle for modulating lipophilicity, metabolic stability, and molecular interactions within biological targets. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical behavior, and structure-activity relationships (SAR) of this compound and its multifaceted analogs.

Part 1: Synthesis of the this compound Scaffold and its Analogs

The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, offering multiple pathways to achieve structural diversity. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

Core Synthetic Strategy: Cyclocondensation Reactions

The most prevalent and versatile method for synthesizing the 1-substituted pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized substrate.[8] For the synthesis of this compound analogs, p-tolylhydrazine serves as the key nitrogen-containing precursor.

The selection of the three-carbon counterpart determines the substituents at positions 3, 4, and 5 of the resulting pyrazole ring. Common choices include:

-

1,3-Diketones: React with p-tolylhydrazine to yield 1,3,5-substituted pyrazoles. The reaction often proceeds through a pyrazoline intermediate which may or may not be isolated.

-

α,β-Unsaturated Aldehydes and Ketones (Chalcones): Condensation with p-tolylhydrazine followed by in-situ or subsequent oxidation is a robust method to access 1,3,5-trisubstituted pyrazoles.[8][9]

-

β-Ketoesters: These substrates allow for the regioselective synthesis of pyrazolones, which can be further functionalized to generate diverse pyrazole analogs.

The causality behind this strategy's success lies in the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl system, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

A Robust and Validated Protocol for the Synthesis of 1-p-Tolyl-1H-pyrazole

An Application Note for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-p-Tolyl-1H-pyrazole, a key intermediate in drug discovery and materials science. The described method is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] We detail a high-yield procedure utilizing p-tolylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, an effective in situ source of malondialdehyde. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, complete safety protocols, characterization data, and a validated workflow to ensure reproducibility and scalability.

Introduction and Scientific Principle

N-aryl pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The tolyl moiety, in particular, can modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The synthesis of this compound is therefore a critical first step in the development of novel chemical entities.

The protocol herein employs the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[4][5] The core of this reaction is the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.

Reaction Scheme:

Mechanism: The reaction proceeds through a well-established cascade mechanism:

-

Hydrolysis: Under acidic conditions, 1,1,3,3-tetramethoxypropane is hydrolyzed to generate the highly reactive 1,3-dicarbonyl intermediate, malondialdehyde.

-

Condensation: The more nucleophilic nitrogen of p-tolylhydrazine attacks one of the carbonyl groups of malondialdehyde, forming a hydrazone intermediate.

-

Cyclization & Dehydration: An intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the stable, aromatic this compound.[6]

Materials and Equipment

Reagents

| Reagent | CAS No. | Molecular Formula | Purity | Supplier |

| p-Tolylhydrazine Hydrochloride | 637-60-5 | C₇H₁₁ClN₂ | ≥98% | Sigma-Aldrich |

| 1,1,3,3-Tetramethoxypropane | 102-52-3 | C₇H₁₆O₄ | ≥97% | Acros Organics |

| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | ACS Grade | Fisher Scientific |

| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | Anhydrous | Decon Labs |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | J.T. Baker |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | EMD Millipore |

| Deionized Water | 7732-18-5 | H₂O | Type II | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Glass funnel and filter paper

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

PART A: Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood.

-

p-Tolylhydrazine Hydrochloride: Toxic and a suspected carcinogen.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor.[11] Causes irritation. Keep away from heat and open flames.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

PART B: Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Charge Reactants: To the flask, add p-tolylhydrazine hydrochloride (7.93 g, 50.0 mmol), ethanol (50 mL), and deionized water (25 mL). Begin stirring to form a suspension.

-

Acidification: Carefully add concentrated hydrochloric acid (2.0 mL) to the suspension. The acid acts as a catalyst for both the hydrolysis of the acetal and the subsequent condensation steps.

-

Addition of Acetal: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) to the dropping funnel. Add the acetal dropwise to the stirring reaction mixture over a period of 20-30 minutes. This controlled addition is crucial to manage the reaction rate.

-

Reaction Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 3 hours.

-

Monitoring Progress: The reaction's progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the p-tolylhydrazine spot indicates the reaction is nearing completion.

PART C: Product Work-up and Purification

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the remaining aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step deprotonates the pyrazole product, causing it to precipitate or become extractable into an organic solvent.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-